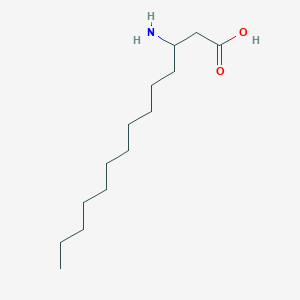
3-Aminotetradecanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Aminotetradecanoic acid is a long-chain amino acid with a 14-carbon backbone and an amino group attached to the third carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Aminotetradecanoic acid can be achieved through several methods. One notable approach involves starting from dodecanoyl chloride. The process includes the enantioselective reduction of an ynone to the corresponding propargylic alcohol, followed by conversion into a protected propargylic amine. The final product, this compound, is obtained by transforming a (phenylseleno)acetylene intermediate into a carboxylic group and subsequent N-deprotection .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the principles of large-scale amino acid synthesis typically involve optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Aminotetradecanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amino acids or amides.
Applications De Recherche Scientifique
3-Aminotetradecanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Studied for its role in cellular processes and potential as a bioactive molecule.
Medicine: Investigated for its antioxidant and cytoprotective properties.
Industry: Potential use in the development of new materials and pharmaceuticals.
Mécanisme D'action
The mechanism by which 3-Aminotetradecanoic acid exerts its effects involves its interaction with cellular components. It has been shown to scavenge free radicals, thereby protecting cells from oxidative stress. The compound maintains intracellular glutathione levels, scavenges reactive oxygen species, and inhibits lipid peroxidation .
Comparaison Avec Des Composés Similaires
- 2-Aminotetradecanoic acid
- 14-Aminotetradecanoic acid
- Myristic acid (tetradecanoic acid)
Comparison: 3-Aminotetradecanoic acid is unique due to the position of its amino group on the third carbon, which influences its reactivity and biological activity. In contrast, 2-Aminotetradecanoic acid has the amino group on the second carbon, affecting its chemical properties and applications. Myristic acid, lacking an amino group, serves different roles primarily in lipid metabolism and as a component of fats .
Propriétés
Numéro CAS |
143085-79-4 |
|---|---|
Formule moléculaire |
C14H29NO2 |
Poids moléculaire |
243.39 g/mol |
Nom IUPAC |
3-aminotetradecanoic acid |
InChI |
InChI=1S/C14H29NO2/c1-2-3-4-5-6-7-8-9-10-11-13(15)12-14(16)17/h13H,2-12,15H2,1H3,(H,16,17) |
Clé InChI |
MZHRIDJLZTWHJA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC(CC(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-Bis[(pyridin-2-yl)methyl]glycylglycylglycine](/img/structure/B12562403.png)
![2-Methoxy-4-(3-pyridin-3-yl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenol](/img/structure/B12562404.png)
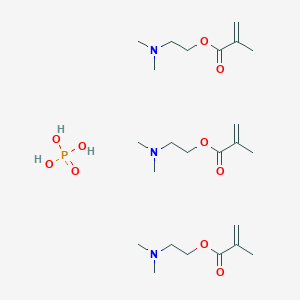
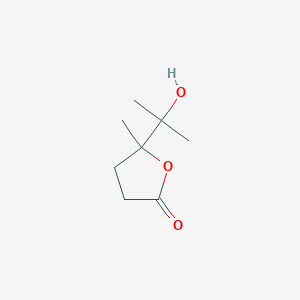
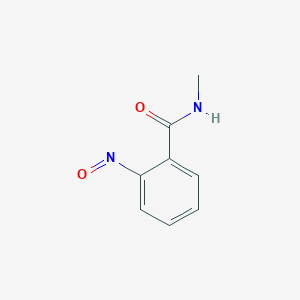
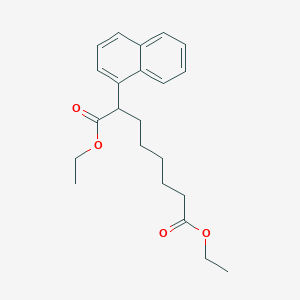
![Dimethyl [(2,4-dinitrophenoxy)imino]propanedioate](/img/structure/B12562452.png)
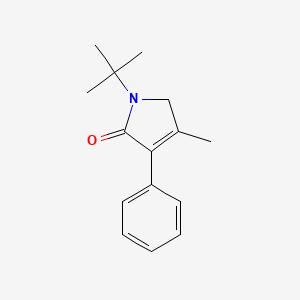
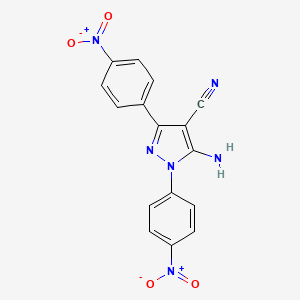
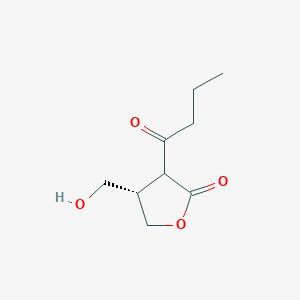

![2-{[(Chloromethoxy)carbonyl]oxy}ethyl 2-methylprop-2-enoate](/img/structure/B12562480.png)
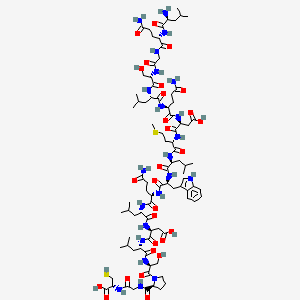
![1,1'-{[(4-Chlorophenyl)methylene]bis(oxyethane-2,1-diyloxy)}dibenzene](/img/structure/B12562487.png)
